1-chloro-3-isothiocyanato-2-methoxybenzene
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Overview
Description
1-Chloro-3-isothiocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS and a molecular weight of 199.66 g/mol . It is a benzene derivative that contains chloro, isothiocyanato, and methoxy functional groups. This compound is used in various research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-chloro-3-isothiocyanato-2-methoxybenzene typically involves the reaction of 1-chloro-2-methoxybenzene with thiophosgene or other isothiocyanate precursors . The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. Industrial production methods may involve the use of safer and more efficient reagents to minimize toxicity and environmental impact .
Chemical Reactions Analysis
1-Chloro-3-isothiocyanato-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of new compounds with different functional groups.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common reagents used in these reactions include amines, thiophosgene, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-isothiocyanato-2-methoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-3-isothiocyanato-2-methoxybenzene involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification . The chloro and methoxy groups also contribute to the compound’s reactivity and specificity in various chemical reactions .
Comparison with Similar Compounds
1-Chloro-3-isothiocyanato-2-methoxybenzene can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Lacks the chloro and methoxy groups, making it less reactive in certain substitution reactions.
1-Isothiocyanato-4-methoxybenzene: Similar structure but without the chloro group, affecting its reactivity and applications.
1-Isothiocyanato-4-trifluoromethoxybenzene: Contains a trifluoromethoxy group, which significantly alters its chemical properties and reactivity.
The presence of the chloro and methoxy groups in this compound makes it unique and versatile for various research applications .
Properties
CAS No. |
127142-64-7 |
---|---|
Molecular Formula |
C8H6ClNOS |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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